molecular formula C10H9NO3 B14655194 2-Methyl-3-nitro-2H-1-benzopyran CAS No. 40345-75-3

2-Methyl-3-nitro-2H-1-benzopyran

Cat. No.: B14655194
CAS No.: 40345-75-3
M. Wt: 191.18 g/mol
InChI Key: OVCYGDUUGRVRON-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-2H-1-benzopyran is a derivative of benzopyran, a fundamental organic compound characterized by a benzene ring fused with a pyran ring. This compound is notable for its versatility and potential for various chemical transformations due to the presence of methyl and nitro substituents .

Preparation Methods

The synthesis of 2-Methyl-3-nitro-2H-1-benzopyran can be achieved through several well-established methods. Two primary pathways include the Fries rearrangement and Pechmann condensation . These methods leverage base or acid-catalyzed reactions to form the unique benzopyran core. Industrial production methods often involve Friedel–Crafts acylation, aldol condensation, methoxylation, and reduction .

Chemical Reactions Analysis

2-Methyl-3-nitro-2H-1-benzopyran undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Often employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Can occur under both nucleophilic and electrophilic conditions, depending on the substituents and reaction environment.

The major products formed from these reactions vary based on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-2H-1-benzopyran involves its interaction with molecular targets and pathways within biological systems. The presence of the nitro group facilitates reductive cleavage, often requiring NADH as an electron donor . This interaction can lead to various biological effects, depending on the specific molecular targets involved.

Comparison with Similar Compounds

Properties

CAS No.

40345-75-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-methyl-3-nitro-2H-chromene

InChI

InChI=1S/C10H9NO3/c1-7-9(11(12)13)6-8-4-2-3-5-10(8)14-7/h2-7H,1H3

InChI Key

OVCYGDUUGRVRON-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)[N+](=O)[O-]

Origin of Product

United States

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